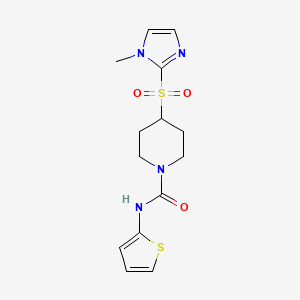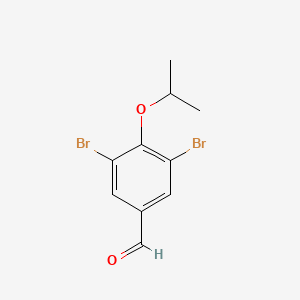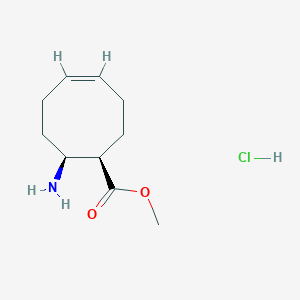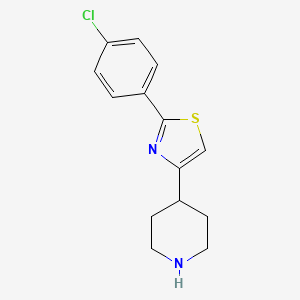
Methyl 4-((5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Pyrimidine is another important component, which is a basic aromatic ring structure characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom and four carbon atoms . Pyrimidine, on the other hand, is characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Heterocyclic Compound Synthesis
Research indicates that derivatives similar to Methyl 4-((5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate are utilized in the synthesis of heterocyclic compounds. For instance, compounds have been synthesized for the preparation of various heterocyclic systems, demonstrating the utility of similar chemical structures in the synthesis of complex molecules with potential biological activities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Antimicrobial and Antifungal Activities
Several studies have synthesized oxadiazole derivatives and evaluated their antimicrobial and antifungal activities. For example, oxadiazole derivatives have shown significant potential as anticandidal agents, indicating their importance in the development of new antimicrobial drugs (Kaplancıklı, 2011). Similarly, another study demonstrated the synthesis of oxadiazole-thione Mannich bases with promising antifungal activity against several human pathogenic fungal strains, showcasing the potential of these compounds in antifungal drug development (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Corrosion Inhibition
Research on oxadiazole derivatives has also explored their application in corrosion inhibition. Specifically, studies on benzimidazole bearing 1, 3, 4-oxadiazoles have investigated their effectiveness in protecting mild steel in sulfuric acid, highlighting their potential in industrial applications to prevent corrosion (Ammal, Prajila, & Joseph, 2018).
Antitubercular Activity
Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antitubercular activity, demonstrating the relevance of such compounds in developing treatments for tuberculosis. Studies have focused on the synthesis of novel compounds and their in vitro evaluation against Mycobacterium tuberculosis, contributing to the search for effective antitubercular agents (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c1-25-18(24)11-2-4-13(5-3-11)21-16-14(8-19-10-20-16)17-22-15(23-26-17)12-6-7-27-9-12/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHNEPUBSZASSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2986518.png)


![1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2986522.png)


![3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone](/img/structure/B2986526.png)
![4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2986530.png)
![2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2986531.png)




![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986541.png)